![molecular formula C21H20N2O2 B15012055 N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide](/img/structure/B15012055.png)
N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety
Preparation Methods
The synthesis of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide typically involves the condensation reaction between 1-hydroxynaphthalene-2-carbaldehyde and 3-phenylpropanehydrazide in the presence of an acid catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Chemical Reactions Analysis
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The hydrazone moiety can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s ability to chelate metal ions plays a crucial role in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide can be compared with other similar hydrazone compounds, such as:
2-Hydroxy-N’-[(1E)-1-(2-pyridinyl)ethylidene]benzohydrazide: This compound also forms metal complexes and exhibits antimicrobial properties.
(E)-N’-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide: Similar in structure, this compound is used in coordination chemistry and has potential biological applications.
The uniqueness of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-3-phenylpropanehydrazide lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C21H20N2O2/c1-15(18-13-12-17-9-5-6-10-19(17)21(18)25)22-23-20(24)14-11-16-7-3-2-4-8-16/h2-10,12-13,25H,11,14H2,1H3,(H,23,24)/b22-15+ |
InChI Key |
ZKEZFFZRLAFKKS-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCC1=CC=CC=C1)/C2=C(C3=CC=CC=C3C=C2)O |
Canonical SMILES |
CC(=NNC(=O)CCC1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


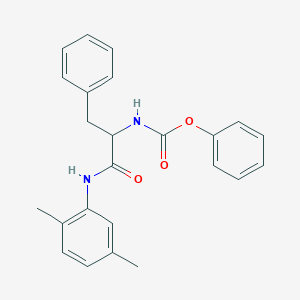
![2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B15011976.png)

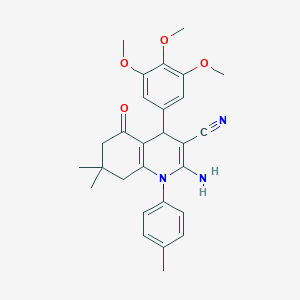
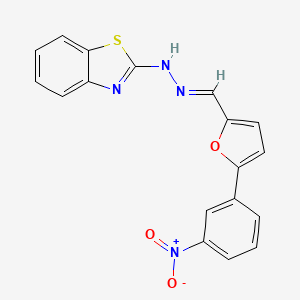
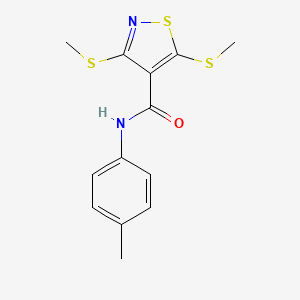
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-chlorobenzamide](/img/structure/B15011996.png)
![2,6-dibromo-4-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15011999.png)
![3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15012007.png)

![5-(2-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15012023.png)
![4-({(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15012028.png)
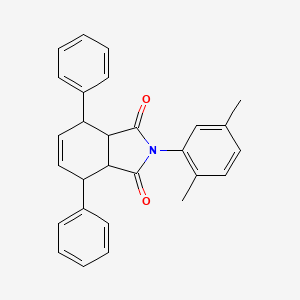
![2-(3,4-dimethylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15012058.png)
